1''-epi-Perindopril, (1''R)-
CAS No.: 145513-33-3
Cat. No.: VC21306770
Molecular Formula: C19H32N2O5
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 145513-33-3 |
---|---|
Molecular Formula | C19H32N2O5 |
Molecular Weight | 368.5 g/mol |
IUPAC Name | (2S,3aS,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Standard InChI | InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14+,15-,16-/m0/s1 |
Standard InChI Key | IPVQLZZIHOAWMC-QMHWVQJVSA-N |
Isomeric SMILES | CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |
SMILES | CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Canonical SMILES | CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Introduction
Chemical Identity and Properties
1''-epi-Perindopril, (1''R)- is a chiral molecule with the molecular formula C₁₉H₃₂N₂O₅ and a molecular weight of 368.5 g/mol . This compound has been assigned the CAS number 145513-33-3 and possesses specific stereochemical configurations that differentiate it from the parent compound perindopril.
Stereochemical Characteristics
The "epi" prefix in 1''-epi-Perindopril refers to epimeric relationship, indicating that this compound differs from perindopril in the configuration at a specific stereocenter. The (1''R) designation specifically identifies the configuration at the critical stereocenter that distinguishes this epimer .
Configuration Analysis
1''-epi-Perindopril, (1''R)- has configuration S, SS, SR as noted in research literature. This specific stereochemical arrangement contributes to its distinct pharmacological profile, particularly its reduced activity compared to perindopril .
The compound contains five defined stereocenters, all of which play a role in its three-dimensional structure and biological interactions. The specific stereochemical configuration is critical for understanding its structure-activity relationships and potential applications .
Pharmacological Profile
Mechanism of Action
As an epimer of perindopril, 1''-epi-Perindopril, (1''R)- likely functions as an angiotensin-converting enzyme (ACE) inhibitor. These compounds work by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
The inhibition of ACE leads to:
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Decreased production of angiotensin II
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Reduced vasoconstriction
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Lowered blood pressure
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Decreased aldosterone secretion
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Increased plasma renin activity
Comparative Activity
A significant characteristic of 1''-epi-Perindopril, (1''R)- is that it demonstrates less activity than the parent drug perindopril . This reduced potency is directly attributable to its unique stereochemical configuration, highlighting the importance of stereochemistry in drug efficacy.
Therapeutic Applications
Based on its relationship to perindopril, 1''-epi-Perindopril, (1''R)- could potentially be considered for similar therapeutic applications, albeit with expected differences in potency and possibly in pharmacokinetic properties.
Future Research Directions
Several avenues for future research on 1''-epi-Perindopril, (1''R)- could be valuable:
Pharmacological Studies
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Detailed comparison of pharmacokinetic profiles between 1''-epi-Perindopril, (1''R)- and perindopril
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Investigation of potential unique therapeutic benefits arising from its altered stereochemistry
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Exploration of modified dosing strategies to compensate for reduced activity
Medicinal Chemistry Applications
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Development of derivative compounds based on its structure
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Investigation of structure-activity relationships to optimize ACE inhibitor design
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Exploration of hybrid molecules incorporating its structural features
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